N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide
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Description
N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C26H22N2O3S and its molecular weight is 442.53. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
Research on benzofused thiazole derivatives, including N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide, focuses on developing new antioxidant and anti-inflammatory agents. These compounds are evaluated for their in vitro antioxidant and anti-inflammatory activities, with some showing significant potential in these areas. The synthesis process typically involves cyclocondensation reactions of appropriate carboxylic acid with 2-aminothiophenol. The in vitro studies indicated that specific derivatives exhibit distinct anti-inflammatory activity compared to standard references, alongside potential antioxidant activity against reactive species like H2O2, DPPH, SO, and NO. Docking simulations further confirm the anti-inflammatory potential of these compounds, suggesting that benzofused thiazole derivatives could serve as a template for evaluating new anti-inflammatory agents and antioxidants (Raut et al., 2020).
Optical and Electroluminescent Material Development
Quinazolines and pyrimidines, compounds related to the chemical structure of interest, have seen extensive research in their application for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These compounds are foundational in developing materials for organic light-emitting diodes (OLEDs), including high-efficiency red phosphorescent OLEDs and materials with potential for nonlinear optical properties and colorimetric pH sensors. This versatility underscores the broad applicability of such heterocyclic compounds in optoelectronic material science, highlighting a promising avenue for research and development in this field (Lipunova et al., 2018).
Medicinal Chemistry and Drug Design
Benzothiazole derivatives, including those with structures similar to this compound, play a crucial role in medicinal chemistry. They are considered key moieties in several biologically active compounds due to their antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The benzothiazole nucleus is a principle moiety in a variety of potent drugs, demonstrating the importance of this scaffold in drug development and the potential for new therapeutic agents based on structural modifications of benzothiazole derivatives (Sumit et al., 2020).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c29-25(24-18-9-1-4-12-21(18)31-22-13-5-2-10-19(22)24)28(16-17-8-7-15-30-17)26-27-20-11-3-6-14-23(20)32-26/h1-6,9-14,17,24H,7-8,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYASEOQRSYIKAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=CC=CC=C3S2)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.